molecular formula C11H9N3O3 B8787364 10-Hydroxyimino-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2,9-dione

10-Hydroxyimino-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2,9-dione

Cat. No. B8787364
M. Wt: 231.21 g/mol
InChI Key: YRFMUFXBAIBWKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08362006B2

Procedure details

8,9-Dihydro-2H,7H-2,9a-diazabenzo[cd]azulene-1,6-dione (50 g; 92.4% purity; 0.228 mol) prepared in accordance with the procedure in Example 1 was dried and mixed with isopropanol (7.23 g; 0.12 mol; 0.53 eq) and water (3.01 g; 0.167 mol; 0.73 eq) (in alternative experiments and in production, 8,9-dihydro-2H,7H-2,9a-diazabenzo[cd]azulene-1,6-dione prepared in accordance with the procedure in Example 1 was instead used as centrifuge-wet material without the addition of water and isopropanol). The resulting wet 8,9-dihydro-2H-7H-2,9a-diazabenzo[cd]azulene-1,6-dione was combined with sodium nitrite (19.05 g at 99.3% purity; 0.274 mol; 1.2 eq) and N,N-dimethylformamide (800 g; 10.945 mol; 47.9 eq) in a stirred-tank reactor. The mixture was heated to 50° C., and then 32% HCl (41.65 g; 0.366 mol HCl; 1.6 eq HCl) was added over a 30 minute period. Toward the end of the HCl addition (i.e., after greater than 1 eq HCl had been added), the temperature quickly increased to 60-70° C. After all the HCl was added, the mixture was stirred at 60° C. for an additional 30 minutes. The mixture then was cooled to 35° C. over a 2- hour period. Next, water (224.71 g; 12.473 mol; 54.6 eq) was added over a 2-hour period. The resulting mixture was then cooled to 0° C. over a 2-hour period, and maintained at that temperature for 2 hours. Afterward, the solid 4,5-dihydro-imidazo[4,5,1-jk][1]benzazepin-2,6,7[1H]-trione-6-oxime product was removed by filtration and washed 4 times with water (70.1 ml each time; 15.566 mol total; 68.13 eq total) and once with acetone (115.9 g; 99.9% purity; 1.994 mol; 8.73 eq). All the above steps were conducted under a N2 atmosphere.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
115.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
70.1 mL
Type
solvent
Reaction Step Four
Name
Quantity
224.71 g
Type
solvent
Reaction Step Five
Name
Quantity
3.01 g
Type
solvent
Reaction Step Six
Quantity
7.23 g
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
19.05 g
Type
reactant
Reaction Step Eight
Quantity
800 g
Type
reactant
Reaction Step Eight
Name
Quantity
41.65 g
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:15])[N:6]2[CH2:7][CH2:8][C:9]3[CH2:10][C:11](=O)[CH:12]=[CH:13][C:4]([C:5]=32)=[CH:3][NH:2]1.[N:16]([O-])=[O:17].[Na+].CN(C)C=[O:23].Cl.CC(C)=O>C(O)(C)C.O>[NH:6]1[C:7]2=[CH:8][CH:9]=[CH:5][C:4]3=[C:3]2[N:2]([CH2:10][CH2:11][C:12](=[N:16][OH:17])[C:13]3=[O:23])[C:1]1=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1(NC=C2C=3N1CCC3CC(C=C2)=O)=O
Step Two
Name
Quantity
115.9 g
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
70.1 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
224.71 g
Type
solvent
Smiles
O
Step Six
Name
Quantity
3.01 g
Type
solvent
Smiles
O
Name
Quantity
7.23 g
Type
solvent
Smiles
C(C)(C)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(NC=C2C=3N1CCC3CC(C=C2)=O)=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(NC=C2C=3N1CCC3CC(C=C2)=O)=O
Name
Quantity
19.05 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
800 g
Type
reactant
Smiles
CN(C=O)C
Step Nine
Name
Quantity
41.65 g
Type
reactant
Smiles
Cl
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for an additional 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was dried
TEMPERATURE
Type
TEMPERATURE
Details
the temperature quickly increased to 60-70° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture then was cooled to 35° C. over a 2- hour period
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was then cooled to 0° C. over a 2-hour period
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Afterward, the solid 4,5-dihydro-imidazo[4,5,1-jk][1]benzazepin-2,6,7[1H]-trione-6-oxime product was removed by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
N1C(N2CCC(C(C3=C2C1=CC=C3)=O)=NO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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